molecular formula C17H25N2O5P B273835 diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate

diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate

Cat. No.: B273835
M. Wt: 368.4 g/mol
InChI Key: QTROGWKYFRCFDP-JQIJEIRASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a benzoylamino group, a morpholinyl group, and a vinylphosphonate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate typically involves multi-step organic reactions. One common method includes the reaction of diethyl vinylphosphonate with benzoyl chloride to form an intermediate, which is then reacted with morpholine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.

Chemical Reactions Analysis

Types of Reactions

diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate involves its interaction with specific molecular targets. The benzoylamino group can form hydrogen bonds with biological molecules, while the morpholinyl group can enhance solubility and bioavailability. The vinylphosphonate moiety can participate in covalent bonding with target enzymes or receptors, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

    6-[(3,4-Dimethoxyphenyl)(4-morpholinyl)methyl]-1,3-benzodioxol-5-ol: Shares the morpholinyl group and has similar applications in research.

    4-(4-Morpholinyl)aniline: Used in the preparation of central nervous system active agents and has similar structural features.

Uniqueness

diethyl (E)-1-(benzoylamino)-2-(4-morpholinyl)ethenylphosphonate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in scientific research and industry.

Properties

Molecular Formula

C17H25N2O5P

Molecular Weight

368.4 g/mol

IUPAC Name

N-[(E)-1-diethoxyphosphoryl-2-morpholin-4-ylethenyl]benzamide

InChI

InChI=1S/C17H25N2O5P/c1-3-23-25(21,24-4-2)16(14-19-10-12-22-13-11-19)18-17(20)15-8-6-5-7-9-15/h5-9,14H,3-4,10-13H2,1-2H3,(H,18,20)/b16-14+

InChI Key

QTROGWKYFRCFDP-JQIJEIRASA-N

Isomeric SMILES

CCOP(=O)(/C(=C/N1CCOCC1)/NC(=O)C2=CC=CC=C2)OCC

SMILES

CCOP(=O)(C(=CN1CCOCC1)NC(=O)C2=CC=CC=C2)OCC

Canonical SMILES

CCOP(=O)(C(=CN1CCOCC1)NC(=O)C2=CC=CC=C2)OCC

Origin of Product

United States

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